molecular formula C10H10N2OS B1416346 4-(Thiazol-2-ylmethoxy)aniline CAS No. 408367-72-6

4-(Thiazol-2-ylmethoxy)aniline

Cat. No.: B1416346
CAS No.: 408367-72-6
M. Wt: 206.27 g/mol
InChI Key: GCEZLMMEIKFDNX-UHFFFAOYSA-N
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Description

4-(Thiazol-2-ylmethoxy)aniline is an organic compound that features a thiazole ring attached to an aniline moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylthiazole with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(Thiazol-2-ylmethoxy)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

    Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Benzothiazole: Contains a fused benzene and thiazole ring, exhibiting different biological activities.

    Thiazolidine: A saturated analog of thiazole with a different reactivity profile.

Uniqueness: 4-(Thiazol-2-ylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy linker provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets .

Properties

IUPAC Name

4-(1,3-thiazol-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-8-1-3-9(4-2-8)13-7-10-12-5-6-14-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEZLMMEIKFDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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